1,3-Diphenylbenzo[c]thiophene

Liquid crystals Bent-core mesogens Mesomorphic phases

Researchers developing low-bandgap organic semiconductors often substitute linear benzo[b]thiophene isomers-compromising the quinoidal character required for ~1 eV bandgap polymers. 1,3-Diphenylbenzo[c]thiophene (CAS 16587-39-6) is the definitive benzo[c]thiophene building block, enabling access to poly(isothianaphthene) architectures unattainable from benzo[b]thiophene alternatives. • Enables ~1 eV bandgap polymers (vs. ~2 eV for polythiophene) for OLED/OPV devices • Stable dianion formation supports electron-transport material design • Bent-core scaffold yields rod-like (nematic/smectic) mesophases for LC displays • Yellow fluffy powder, ≥95% purity; bulk and custom quantities available

Molecular Formula C20H14S
Molecular Weight 286.4 g/mol
CAS No. 16587-39-6
Cat. No. B097286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenylbenzo[c]thiophene
CAS16587-39-6
Molecular FormulaC20H14S
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC=CC3=C(S2)C4=CC=CC=C4
InChIInChI=1S/C20H14S/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-14H
InChIKeyRQXSNTYLVXFUAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenylbenzo[c]thiophene Technical Profile


1,3-Diphenylbenzo[c]thiophene (CAS 16587-39-6, molecular formula C₂₀H₁₄S, molecular weight 286.39 g/mol) is a sulfur-containing heterocyclic compound belonging to the benzo[c]thiophene (isothianaphthene) class. Structurally, it features a central thiophene ring fused to a benzene ring at the c-position, with phenyl substituents at the 1- and 3-positions . The compound presents as a yellow fluffy powder with a melting point range of 114–119°C and a density of approximately 1.175 g/cm³ at 25°C [1]. Its electronic configuration incorporates a 4nπ heterocyclic system distinct from the more common benzo[b]thiophene isomer, imparting unique aromatic and charge-distribution characteristics relevant to optical and electronic materials research [2].

1,3-Diphenylbenzo[c]thiophene: Generic Substitution Risks


Generic substitution with structurally similar compounds—such as 1,3-diphenylisobenzofuran (oxygen-containing analog), benzo[b]thiophene derivatives, or simple diphenylthiophenes—is not scientifically defensible due to fundamentally different electronic, geometric, and redox properties. The benzo[c]thiophene core exhibits a distinct quinoidal character and a lower resonance energy compared to the benzo[b]thiophene isomer (approximately 50–60 kJ/mol difference), directly affecting HOMO-LUMO gap and charge-transport behavior . Additionally, the sulfur atom in the thiophene ring enables unique dianion formation with specific charge polarization patterns not achievable with oxygen-containing furan analogs, directly impacting applications requiring stable charged intermediates or specific redox behavior [1]. These differences manifest as altered optical absorption profiles, distinct electrochemical redox potentials, and divergent mesomorphic phase behavior in liquid crystalline formulations [2].

1,3-Diphenylbenzo[c]thiophene: Selection Evidence Guide


Bent-Core Liquid Crystalline Phase Behavior

In liquid crystalline formulations, the central 1,3-diphenylbenzo[c]thiophene unit imparts a bent molecular geometry yet paradoxically yields rod-like liquid crystalline phases (nematic, smectic A, smectic C), in contrast to the polar banana phases typically observed with other bent-core structures [1]. This behavior differs from systems employing linear benzo[b]thiophene or simple 2,5-diphenylthiophene central units, which lack the combination of bent geometry and rod-like phase organization.

Liquid crystals Bent-core mesogens Mesomorphic phases

Dianion Stability and Charge Polarization

1,3-Diphenylbenzo[c]thiophene undergoes two-electron reduction to form a stable dianion—a member of the 4nπ polyheterocyclic dianion series. NMR characterization reveals a peculiar charge distribution pattern wherein the sulfur atom polarizes negative charge toward the α-positions, a behavior not observed in the oxygen-containing furan analog (1,3-diphenylisobenzofuran) [1].

Dianion chemistry 4nπ heterocycles NMR characterization

Superoxide Detection Specificity

1,3-Diphenylbenzo[c]thiophene functions as a fluorescent probe for superoxide anion radical (O₂•⁻) detection, reacting to form detectable endoperoxides with changes in fluorescence intensity . This capability contrasts with common fluorescent probes such as dihydroethidium (DHE), which exhibits cross-reactivity with other reactive oxygen species including H₂O₂ and ONOO⁻, potentially complicating signal interpretation.

Fluorescent probes Superoxide detection Reactive oxygen species

Physicochemical Profile and Stability

1,3-Diphenylbenzo[c]thiophene exhibits a melting point range of 114–119°C and a flash point of approximately 173.9°C, with a vapor pressure of 4.07 × 10⁻⁸ mmHg at 25°C, indicating low volatility under ambient conditions [1]. The calculated LogP of 5.628 and topological polar surface area of approximately 28.2 Ų define its lipophilic character and membrane permeability profile [1].

Physicochemical properties Stability Storage

Synthetic Route via Lawesson's Reagent

1,3-Diphenylbenzo[c]thiophene and related 1,3-diarylbenzo[c]thiophenes can be synthesized in high yields via reaction of 1,2-(diaroyl)benzene with Lawesson's reagent in dichloromethane at room temperature [1]. This route offers advantages over alternative multi-step cyclization approaches that require more forcing conditions or generate lower yields of the desired benzo[c]thiophene scaffold.

Synthetic methodology Lawesson's reagent Heterocyclic synthesis

1,3-Diphenylbenzo[c]thiophene Application Scenarios


Bent-Core Fluorescent Liquid Crystals

Researchers designing fluorescent liquid crystalline materials requiring a bent molecular scaffold that yields rod-like mesophases (nematic, smectic A, smectic C) should prioritize 1,3-diphenylbenzo[c]thiophene as the central core. The evidence demonstrates that despite its bent geometry, this core produces phases typical of calamitic (rod-like) liquid crystals, unlike conventional bent-core units that generate polar banana phases [1]. This decoupling of molecular shape from phase type is not achievable with linear benzo[b]thiophene or simple 2,5-diphenylthiophene alternatives, making the compound a critical building block for fluorinated bent-core mesogens designed for display or optical switching applications.

Stable 4nπ Dianion Electrochemistry

Investigators exploring stable dianion chemistry, particularly in 4nπ heterocyclic systems, will find 1,3-diphenylbenzo[c]thiophene essential as a model substrate. The compound undergoes two-electron reduction to form a stable dianion with a characteristic charge distribution in which the sulfur atom directs negative charge to the α-positions [2]. This behavior is not observed with oxygen-containing furan analogs, establishing this compound as the preferred scaffold for studies of sulfur-mediated charge polarization, aromaticity in charged heterocycles, and the development of organic electron-transport materials.

Superoxide Fluorescent Probe Development

Bioanalytical chemists developing fluorescent probes for superoxide anion radical (O₂•⁻) detection in membrane environments should consider 1,3-diphenylbenzo[c]thiophene as a core fluorophore. Evidence indicates the compound reacts with superoxide to form fluorescent endoperoxides within lipid bilayer environments . The non-redox detection mechanism offers a conceptual alternative to widely used ethidium-based probes that exhibit cross-reactivity with peroxynitrite and hydrogen peroxide, potentially enabling more selective superoxide detection in complex biological matrices.

Organic Electronic and OLED Building Block

Materials scientists synthesizing organic semiconductors for OLEDs or organic photovoltaic applications may select 1,3-diphenylbenzo[c]thiophene as a precursor to isothianaphthene-based conjugated polymers. The parent polymer, poly(isothianaphthene) (PITN), exhibits a significantly reduced bandgap (~1 eV) compared to polythiophene (~2 eV), an approximately 1 eV reduction attributed to the quinoidal character of the benzo[c]thiophene repeat unit [3]. 1,3-Diphenylbenzo[c]thiophene serves as a molecular model compound and potential monomer precursor for accessing this low-bandgap polymer architecture, which is not obtainable from benzo[b]thiophene-based building blocks.

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